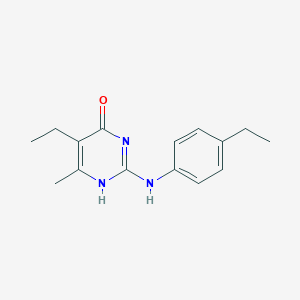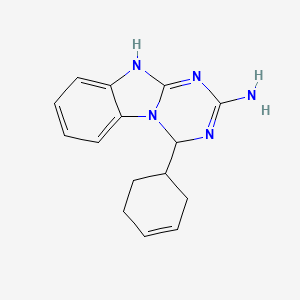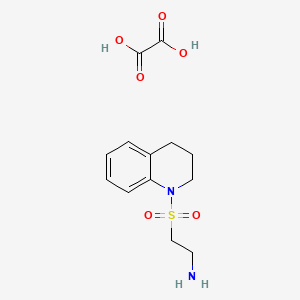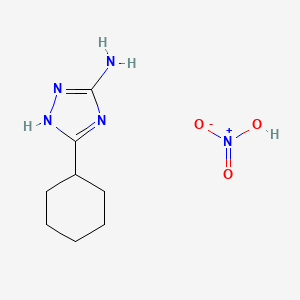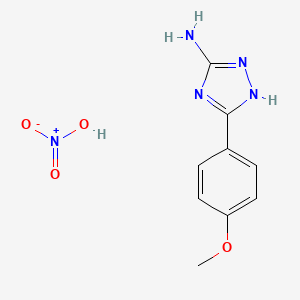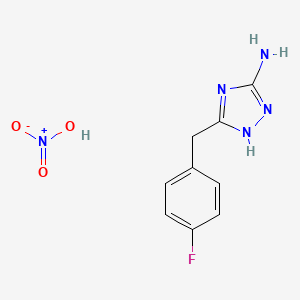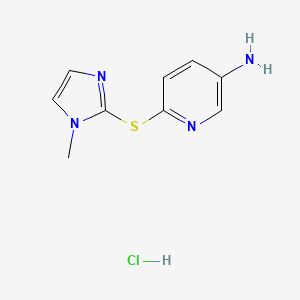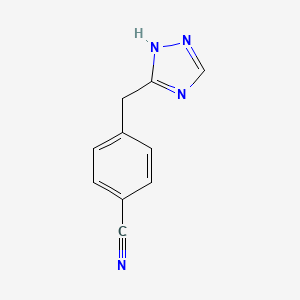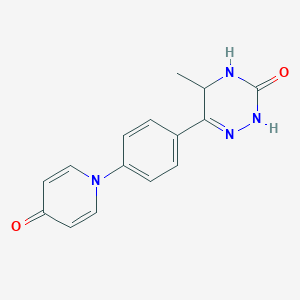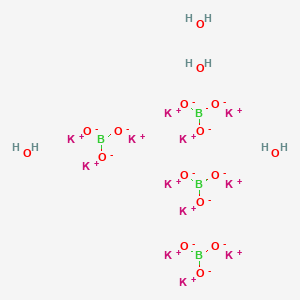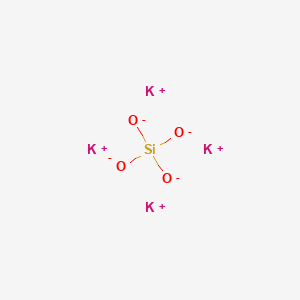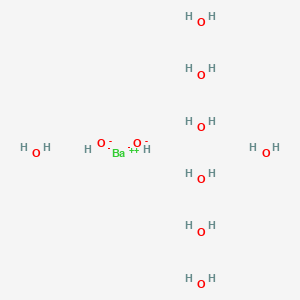
Barium hydroxide, octahydrate (8CI); Barium dihydroxide octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium hydroxide octahydrate, also known as Caustic baryta or Barium oxide hydrate octahydrate, is a chemical compound with the formula Ba(OH)₂ * 8 H₂O . It is a white solid that is commercially available in a granular monohydrate form . It has been used in the centromeric heterochromatin banding technique and to synthesize BaTiO3 .
Synthesis Analysis
Barium hydroxide can be prepared by dissolving barium oxide (BaO) in water . The reaction is as follows: BaO + H2O → Ba(OH)2. It crystallizes as the octahydrate, which can be converted to the monohydrate by heating in air .Molecular Structure Analysis
The monohydrate of Barium hydroxide adopts a layered structure. The Ba²⁺ centers adopt a square antiprismatic geometry. Each Ba²⁺ center is bound by two water ligands and six hydroxide ligands, which are respectively doubly and triply bridging to neighboring Ba²⁺ center sites .Chemical Reactions Analysis
Barium hydroxide has been reported to catalyze the rate of β elimination of phosphoserine residues . It is also used as a general purpose additive for lubricants and greases .Physical and Chemical Properties Analysis
Barium hydroxide octahydrate has a molar mass of 315.48 g/mol . It has a density of 2.180 g/cm³ and a melting point of 78 °C . It has a pH value of 12.5 in a saturated aqueous solution . It is soluble in water, with a solubility of 72 g/l .Safety and Hazards
Mecanismo De Acción
Mode of Action
As a strong base, barium hydroxide octahydrate can deprotonate weak acids, thereby neutralizing them . This property is often utilized in titration reactions, where barium hydroxide is used to determine the concentration of weak acids .
Pharmacokinetics
It is known to be soluble in water , and its solubility can be influenced by temperature . .
Result of Action
The primary result of barium hydroxide’s action is the neutralization of acids, resulting in the formation of a barium salt and water . In an industrial setting, this property is often used in the neutralization of acids. It’s important to note that barium salts can be toxic, and exposure should be minimized .
Action Environment
The action of barium hydroxide octahydrate can be influenced by various environmental factors. For instance, its solubility increases with temperature , which can affect its reactivity. Additionally, it is stable under normal conditions of use and storage, but it decomposes to barium oxide when heated to 800°C . It should be stored in a cool, dry environment to maintain its stability .
Análisis Bioquímico
Biochemical Properties
Barium hydroxide, octahydrate is an alkali metal hydroxide . When dissolved in water, it undergoes an exothermic reaction, liberating heat and forming barium ions (Ba2+) and hydroxide ions (OH-) . This property makes it a strong base in biochemical reactions, particularly in the hydrolyzation and preparation of other compounds
Cellular Effects
It is known that barium ions can be toxic to muscles, especially the heart, producing stimulation and then paralysis . It is also an extremely dangerous neurotoxin, with potential adverse effects on the heart and the function of the central nervous system (CNS) .
Molecular Mechanism
The molecular mechanism of Barium hydroxide, octahydrate is primarily based on its dissociation into barium ions (Ba2+) and hydroxide ions (OH-) when dissolved in water These ions can interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, Barium hydroxide, octahydrate demonstrates stability over time . It crystallizes as an octahydrate, which can be converted to the monohydrate by heating in air . Upon heating to 800°C, Barium hydroxide, octahydrate decomposes to barium oxide .
Dosage Effects in Animal Models
It is known that barium compounds can be toxic, with a median lethal dose (LD50) of 308 mg/kg in rats when administered orally .
Metabolic Pathways
It is known that when barium hydroxide is dissolved in water, it undergoes an exothermic reaction, releasing heat and forming barium ions (Ba2+) and hydroxide ions (OH-) in solution .
Propiedades
IUPAC Name |
barium(2+);dihydroxide;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDYPQRUOYEARG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH18O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
